2,2,2-trifluoro-N-(3-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to build up the desired structure. While specific literature on the direct synthesis of this compound was not found, related research offers insights into similar molecular frameworks. For example, studies on the synthesis of N-substituted derivatives of acetamides show that Claisen–Smichdt-type condensation reactions can yield novel acetamide derivatives in significant yields (Rodríguez et al., 2021). These methodologies may provide a foundation for synthesizing the target compound by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis, often conducted through techniques like X-ray crystallography and NMR spectroscopy, reveals the arrangement of atoms within a molecule and its stereochemistry. The crystal structure of related compounds, such as (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, has been determined to exhibit intermolecular hydrogen bonds and weak C–H…O contacts, suggesting that similar structural features could be present in the target molecule (Pan et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound like 2,2,2-trifluoro-N-(3-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide can be influenced by its functional groups. For example, acetamide derivatives have been shown to participate in various chemical reactions, including cyclocondensations and secondary benzylations, indicating potential reactivity pathways for the target compound as well (Noji et al., 2003).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding a compound's behavior in different environments. While specific data on the target compound is scarce, analogs and derivatives provide clues. For instance, the analysis of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide offers insights into crystal packing, stabilized by hydrogen bonds and weak intermolecular interactions, which could be similar in the target compound (Praveen et al., 2011).
Chemical Properties Analysis
The chemical properties of a compound are dictated by its functional groups and molecular structure. Studies on similar molecules, such as the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, reveal information on antimicrobial activities, hinting at potential chemical behaviors of the target compound (Rehman et al., 2016).
properties
IUPAC Name |
3-methyl-N-[(E)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-11-15-8-3-4-9-16(15)29-17(11)18(27)26-25-12(2)13-6-5-7-14(10-13)24-19(28)20(21,22)23/h3-10H,1-2H3,(H,24,28)(H,26,27)/b25-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIMYVKUUNWDH-BRJLIKDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN=C(C)C3=CC(=CC=C3)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N/N=C(\C)/C3=CC(=CC=C3)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-{3-[(1E)-1-{2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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